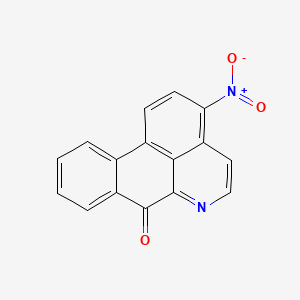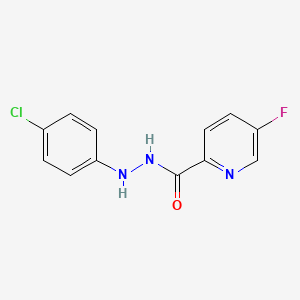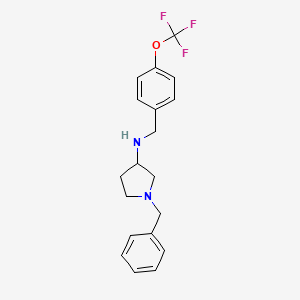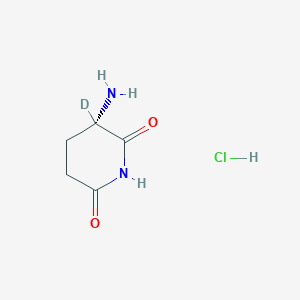
Solidagolactone II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solidagolactone II is a chlorinated diterpene isolated from the plant Solidago virgaurea L. This compound belongs to the class of terpenoids, which are known for their diverse biological activities and structural complexity . This compound has a molecular formula of C₂₅H₃₆O₄ and a molecular weight of 400.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solidagolactone II is typically isolated from natural sources, specifically from the plant Solidago virgaurea L. The isolation process involves extraction techniques such as solid-phase extraction and chromatography to separate the compound from other plant constituents .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from its natural source. Advances in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Solidagolactone II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Solidagolactone II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of chlorinated diterpenes.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Solidagolactone II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain pro-inflammatory enzymes and disrupt microbial cell membranes .
Comparison with Similar Compounds
Solidagolactone II is unique among chlorinated diterpenes due to its specific structural features and biological activities. Similar compounds include:
Solidagolactone I: Another chlorinated diterpene isolated from the same plant, but with different structural features.
Solidagolactone III: A related compound with similar biological activities but different reactivity.
Kolavenic Acid: A diterpene with similar structural features but different biological activities .
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7-/t18-,20+,21-,24-,25+/m1/s1 |
InChI Key |
YZGKWHGGADYHRU-XXZCGRSESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)












![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
